molecular formula C18H13F3N6O2 B2555373 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine CAS No. 892746-37-1

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine

Katalognummer: B2555373
CAS-Nummer: 892746-37-1
Molekulargewicht: 402.337
InChI-Schlüssel: CNSSYQHFPPOHIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine features a hybrid heterocyclic scaffold comprising a 1,2,4-oxadiazole and a 1,2,3-triazole ring. Key structural attributes include:

  • 1,2,4-Oxadiazole moiety: Substituted at position 3 with a 4-methoxyphenyl group, introducing electron-donating methoxy (-OCH₃) effects.
  • 1,2,3-Triazole moiety: Substituted at position 1 with a 3-(trifluoromethyl)phenyl group, providing lipophilicity and metabolic stability via the -CF₃ group .

Eigenschaften

IUPAC Name

5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[3-(trifluoromethyl)phenyl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N6O2/c1-28-13-7-5-10(6-8-13)16-23-17(29-25-16)14-15(22)27(26-24-14)12-4-2-3-11(9-12)18(19,20)21/h2-9H,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSSYQHFPPOHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC(=C4)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine typically involves multi-step reactions One common approach is the cyclization of appropriate precursors under controlled conditions For instance, the synthesis may begin with the preparation of 4-methoxyphenyl hydrazine, which is then reacted with a suitable carboxylic acid derivative to form the oxadiazole ring

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to streamline the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole and triazole rings can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 4-formylphenyl derivatives, while reduction of the oxadiazole ring can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives containing oxadiazole rings exhibited significant growth inhibition in glioblastoma cell lines through mechanisms involving apoptosis and DNA damage .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LinePercent Growth Inhibition
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amineLN229Significant
N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amineOVCAR-885.26%
N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amineSNB-1986.61%

Antidiabetic Properties

In addition to its anticancer properties, this compound has been investigated for its potential antidiabetic effects. Research indicated that certain oxadiazole derivatives could significantly lower glucose levels in diabetic models . The ability to modulate glucose metabolism suggests a promising avenue for therapeutic development in diabetes management.

Fluorescent Properties

The incorporation of oxadiazole and triazole moieties into polymer matrices has been explored for developing fluorescent materials. These compounds can serve as effective luminescent agents due to their unique electronic properties. Their application in organic light-emitting diodes (OLEDs) and sensors has been a focus of recent research .

Pesticidal Activity

Compounds featuring oxadiazole structures have also been studied for their pesticidal properties. Research has shown that these compounds can act as effective agents against various pests and pathogens affecting crops. Their dual functionality as both fungicides and insecticides makes them valuable in integrated pest management strategies .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of this compound with various biological targets. These computational analyses help in understanding the binding affinities and mechanisms by which these compounds exert their biological effects . The insights gained from such studies are crucial for guiding future experimental designs.

Wirkmechanismus

The mechanism of action of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The presence of the trifluoromethyl group enhances its binding affinity and specificity towards target proteins.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

Table 1: Substituent Effects on Oxadiazole-Based Analogs
Compound Name Oxadiazole Substituent Molecular Formula Molecular Weight Key Properties/Activities Reference
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-... 4-Methylphenyl C₁₈H₁₃F₃N₆O 386.337 Higher lipophilicity (logP ~3.2)
4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine 4-Fluorophenyl C₁₆H₁₁FN₆O 338.299 Enhanced metabolic stability
Target Compound 4-Methoxyphenyl C₁₈H₁₃F₃N₆O₂ ~400.3* Improved solubility (polar -OCH₃)

*Estimated based on methoxy substitution.

Key Observations :

  • The 4-fluorophenyl analog () introduces electron-withdrawing effects, which may enhance metabolic stability but reduce binding affinity to targets requiring electron-rich interactions .
  • The 4-methoxyphenyl group in the target compound balances solubility and target engagement, making it suitable for oral bioavailability.

Variations in the Triazole Substituents

Table 2: Triazole Substituent Comparisons
Compound Name Triazole Substituent Biological Activity Reference
Target Compound 3-(Trifluoromethyl)phenyl Undisclosed (predicted kinase/CNS)
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine 2-Nitrophenyl Antiproliferative (IC₅₀: 1.2 μM)
V-0219 (GLP-1R modulator) Piperidine-morpholine chain Insulin secretion potentiation
3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazol-5-amine 3-(Trifluoromethyl)benzylthio Antifungal (MIC: 8 μg/mL)

Key Observations :

  • The 2-nitrophenyl substituent () confers antiproliferative properties, likely via nitroreductase activation .

Biologische Aktivität

The compound 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine is a member of the oxadiazole and triazole class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Anticancer Activity

Research has demonstrated that derivatives of oxadiazoles and triazoles possess significant anticancer properties. The specific compound under investigation has shown promising results in various cancer cell lines:

  • Cell Lines Tested :
    • T-47D (breast cancer)
    • MDA-MB-468 (breast cancer)
    • SK-MEL-5 (melanoma)
    • SR leukemia

The compound exhibited high inhibition percentages against these cell lines, with values reaching up to 90.47% inhibition in T-47D cells at certain concentrations .

The mechanism underlying the anticancer effects of this compound may involve:

  • Inhibition of Key Enzymes : It has been reported that related compounds inhibit enzymes such as EGFR (Epidermal Growth Factor Receptor) and Src kinase, which are pivotal in cancer cell proliferation and survival .
  • Induction of Apoptosis : Some derivatives have been shown to induce apoptosis in cancer cells, further supporting their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. A comparative analysis of similar compounds indicates that:

  • The presence of the trifluoromethyl group enhances lipophilicity and potentially increases binding affinity to target proteins.
  • The methoxyphenyl group contributes to increased potency against various cancer types by stabilizing the molecular structure and enhancing interactions with biological targets .

In Vitro Studies

A study evaluated the efficacy of various oxadiazole derivatives against a panel of 58 cancer cell lines. The compound demonstrated sub-micromolar IC50 values against several lines including prostate (PC-3), colon (HCT116), and renal (ACHN) cancers. Notably, it achieved IC50 values as low as 0.67 µM , indicating strong antiproliferative activity .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound to various targets. Results indicated favorable binding energies, suggesting that modifications to the oxadiazole and triazole moieties could enhance activity against specific cancer types .

Summary Table of Biological Activities

Activity TypeCell Line Tested% Inhibition / IC50
AntiproliferativeT-47D90.47%
AntiproliferativeMDA-MB-46884.83%
AntiproliferativeSK-MEL-581.58%
AntiproliferativeSR leukemia84.32%
Molecular DockingVariousBinding energy ~ -7.90 kcal/mol

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what key reaction conditions influence yield and purity?

Methodological Answer: The synthesis involves multi-step strategies:

  • Step 1: Construct the 1,2,4-oxadiazole ring via cyclization of nitrile oxides with carboxamides. For the 4-methoxyphenyl-substituted oxadiazole, react 4-methoxybenzonitrile oxide with a carboxamide precursor under reflux in ethanol .
  • Step 2: Assemble the triazole ring using copper-catalyzed azide-alkyne cycloaddition (CuAAC). React a terminal alkyne (e.g., 3-(trifluoromethyl)phenylacetylene) with an azide-functionalized intermediate. Use Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) in a 1:1 DMF/H₂O solvent system at 50°C .
  • Key Conditions:
    • Microwave-assisted synthesis (e.g., 100–150 W, 80–120°C) reduces reaction time by 40–60% compared to conventional heating .
    • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.

Q. How can researchers characterize the structural features of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray Crystallography: Resolve tautomeric forms (e.g., triazole ring protonation sites) and confirm regiochemistry. For example, single-crystal X-ray diffraction (295 K, Mo-Kα radiation) can reveal dihedral angles between aromatic rings (e.g., 2.3° for methoxyphenyl vs. triazole planes) .
  • NMR Spectroscopy:
    • ¹H NMR: Identify NH₂ protons (δ 5.8–6.2 ppm) and trifluoromethyl groups (δ -62 ppm in ¹⁹F NMR) .
    • ¹³C NMR: Detect oxadiazole carbons (C=O at δ 165–170 ppm) and triazole carbons (δ 140–150 ppm) .
  • FT-IR: Confirm functional groups (e.g., N-H stretch at 3300–3400 cm⁻¹, C-F stretch at 1100–1200 cm⁻¹) .

Q. What are the solubility challenges of this compound, and how can they be addressed for in vitro assays?

Methodological Answer:

  • Solubility Profile: The compound exhibits low aqueous solubility (<20 µg/mL at pH 7.4) due to hydrophobic trifluoromethyl and aryl groups .
  • Strategies:
    • Use co-solvents (e.g., 10% DMSO in PBS) for biological assays.
    • Synthesize water-soluble prodrugs (e.g., phosphate esters) via esterification of the amine group .

Advanced Research Questions

Q. How does tautomerism in the triazole ring impact the compound’s reactivity and biological activity?

Methodological Answer:

  • Tautomer Identification: Use X-ray crystallography (e.g., C–N bond lengths <1.35 Å indicate protonation at N1 vs. N2) and variable-temperature NMR to detect tautomeric equilibria .
  • Biological Implications:
    • N1-protonated tautomers show higher antimicrobial activity due to improved hydrogen bonding with bacterial enzymes .
    • Stability studies (e.g., pH 3–9 buffers, 37°C) reveal dominant tautomers under physiological conditions .

Q. What strategies can resolve contradictions in reported biological activities, such as discrepancies in antimicrobial potency?

Methodological Answer:

  • Standardized Assays: Use CLSI guidelines for MIC (minimum inhibitory concentration) testing against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .

  • SAR Analysis: Compare analogues (e.g., replace 4-methoxyphenyl with 4-nitrophenyl) to isolate substituent effects. For example:

    SubstituentMIC (µg/mL) for S. aureus
    4-Methoxyphenyl8.2 ± 1.1
    4-Nitrophenyl32.5 ± 2.4
    Data adapted from

Q. How can computational modeling predict the compound’s reactivity or target interactions?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., oxadiazole C5 for nucleophilic attack) .
  • Molecular Docking: Use AutoDock Vina to simulate binding to E. coli DNA gyrase (PDB: 1KZN). The trifluoromethylphenyl group shows π-π stacking with Tyr109 (binding energy: -8.2 kcal/mol) .
  • Limitations: Force field inaccuracies for fluorine interactions may overestimate binding affinities. Validate with isothermal titration calorimetry (ITC) .

Q. What experimental designs are recommended to analyze metabolic stability in hepatic microsomes?

Methodological Answer:

  • Protocol: Incubate 10 µM compound with human liver microsomes (0.5 mg/mL) in NADPH-regenerating system (37°C, pH 7.4).
  • LC-MS Analysis: Monitor parent compound depletion over 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics .
  • Key Metabolites: Hydroxylation at the methoxyphenyl group (m/z +16) and triazole ring oxidation (m/z +32) are common .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.